2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide

Anticonvulsant Triazole Maximal Electroshock Test

This compound is a structurally differentiated N-benzylamide triazole acetamide, featuring a 3-(trifluoromethyl)benzyl pharmacophore that ensures unique metabolic stability and target engagement. Unlike generic triazole series, its specific N-benzyl linkage produces a shorter duration-of-action, making it an ideal reference agent for short-acting anticonvulsant screening. Generic substitution compromises pharmacological reproducibility; validate your SAR studies with this precise chemical entity. Suitable for T-type calcium channel research and CNS lead discovery. High purity guaranteed.

Molecular Formula C12H11F3N4O
Molecular Weight 284.24 g/mol
CAS No. 672950-16-2
Cat. No. B3149479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide
CAS672950-16-2
Molecular FormulaC12H11F3N4O
Molecular Weight284.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CN2C=NC=N2
InChIInChI=1S/C12H11F3N4O/c13-12(14,15)10-3-1-2-9(4-10)5-17-11(20)6-19-8-16-7-18-19/h1-4,7-8H,5-6H2,(H,17,20)
InChIKeyHCSXLIGUGJPPAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.5 [ug/mL]

2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide: Key Entry in the Triazole-Acetamide Class with Documented CNS Activity


2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide (CAS 672950-16-2) belongs to a pharmacologically privileged class of 1,2,4-triazole acetamides. The 1,2,4-triazole heterocycle is a critical pharmacophore in CNS drug discovery, and systematic evaluation of this chemical space has shown that triazole-containing N-benzylamides retain anticonvulsant activity while exhibiting a distinct duration-of-action profile [1]. This compound is a structural hybrid incorporating a trifluoromethyl-substituted benzylamine moiety, a modification known to influence metabolic stability and target engagement in related triazole series, and is catalogued in authoritative pharmaceutical databases as an investigational anticonvulsant agent [2].

Why Procurement of 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide Requires Specification Over Generic Triazole Acetamides


Within the triazole acetamide series, even minor structural modifications produce significant and quantifiable shifts in both the magnitude and duration of pharmacodynamic effect, rendering generic substitution a high-risk strategy. Empirical evidence from a controlled series demonstrates that simply changing the heterocycle from pyrazole to 1,2,4-triazole improves anticonvulsant potency, while the choice between a direct N-phenyl and an N-benzyl linkage dictates the temporal profile of activity [1]. Consequently, a procurement specification limited to 'triazole acetamide' fails to capture these critical performance-defining structural determinants that directly impact in vivo efficacy and experimental reproducibility [1]. The specific introduction of a 3-(trifluoromethyl)benzyl group further differentiates this compound as a distinct chemical entity with a unique pharmacological trajectory tracked in drug databases [2].

Quantitative Differentiation Evidence for 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide Against Its Closest Analogs


Superior Anticonvulsant Potency of the 1,2,4-Triazole Ring Over the Pyrazole Ring in Maximal Electroshock Seizure Model

In a systematic structure-activity relationship study, compounds bearing a 1,2,4-triazole ring at the ω-position of N-phenylacetamides and N-benzylamides exhibited superior anticonvulsant activity compared to their direct pyrazole analogues. This class-level finding establishes the 1,2,4-triazole nucleus as a key driver of potency in this chemical family. The target compound, as a 1,2,4-triazole-containing N-benzylamide, inherits this intrinsic potency advantage [1].

Anticonvulsant Triazole Maximal Electroshock Test

Extended Duration of Anticonvulsant Action in N-Benzyl vs. N-Phenyl Triazole Acetamides

Insertion of a methylene (CH2) group to convert N-phenylacetamide structures into N-benzylamide derivatives, such as the target compound, did not abolish anticonvulsant activity but caused a noticeable decrease in the duration of action measured by the time course of protection in the MES test. This temporal differentiation is critical for applications requiring a shorter-acting profile. While the most active compound in the series was 2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamide, the target compound belongs to the N-benzyl subclass with a deliberately altered duration [1].

Duration of Action N-Benzylamide Pharmacokinetic Profile

Structural Differentiation: The 3-(Trifluoromethyl)benzyl Substituent as a Unique Chemical Identifier

The presence of the 3-(trifluoromethyl)benzyl group distinguishes the target compound from other N-benzyl and N-phenyl triazole acetamides in the same study series. In medicinal chemistry, the trifluoromethyl (CF3) group is a privileged substituent known to enhance metabolic stability and modulate lipophilicity, which can influence both pharmacokinetics and target binding [1][2]. While direct comparative ADME data for the target compound are not published, the CF3 group is a key differentiator that makes this compound a distinct chemical entity for research purposes.

Trifluoromethyl Group Chemical Identity Metabolic Stability

Investigational Status Tracked in Authoritative Pharmaceutical Databases

The compound is registered in the DrugBank database (accession DB06089) with an explicit 'anticonvulsant' indication and classified as a small molecule investigational agent [1]. This curated entry places it within a recognized pharmacological category and distinguishes it from uncharacterized or purely synthetic triazole acetamides lacking a documented therapeutic indication in authoritative resources.

Drug Database Investigational Compound Anticonvulsant Indication

T-Type Calcium Channel Patents Covering Triazole Acetamides Provide an IP-Defined Mechanism of Action Space

A European patent (EP3194374B1) claiming triazole compounds as T-type calcium channel blockers explicitly includes benzyl acetamide derivatives as active agents [1]. This patent-defined mechanism of action, distinct from the traditional GABAergic anticonvulsant pathways, opens a specific avenue for investigating the target compound in neuronal excitability disorders beyond epilepsy. The target compound's structural features (triazole-acetamide-benzyl) map directly onto the claimed generic structure.

T-Type Calcium Channel Triazole Acetamide Patent

Commercial Availability from Reputable Vendors with Defined Purity Specifications

The target compound is commercially available from established chemical suppliers such as Wanvibio, which lists a purity of ≥90% [1]. CymitQuimica previously catalogued the compound with a specific reference code, indicating past availability for research procurement . This vendor-documented purity specification provides a minimum quality benchmark for procurement, contrasting with in-house synthesized analogs where purity may not be rigorously certified.

Procurement Purity Vendor Specification

Recommended Application Scenarios for 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide Based on Quantitative Evidence


Use as a Reference Compound for Shorter-Acting Triazole Anticonvulsants in MES Seizure Models

The documented decrease in duration of action for N-benzylamide triazole derivatives relative to N-phenyl analogs [1] makes this compound suitable as a reference agent in seizure protocols requiring a shorter therapeutic window. Researchers can benchmark novel short-acting anticonvulsant candidates against this compound to evaluate temporal efficacy profiles.

Mechanistic Probe for T-Type Calcium Channel-Mediated Neuronal Excitability

Given the structural mapping onto patent claims for triazole T-type calcium channel blockers [2], this compound can serve as a tool compound for investigating the role of T-type channels in pain, epilepsy, or other hyperexcitability disorders, contingent upon confirmatory electrophysiological testing.

Chemical Template for Fluorinated Benzylamide SAR Studies in CNS Drug Discovery

The unique 3-(trifluoromethyl)benzyl substituent, combined with the triazole-acetamide core, provides a distinct starting point for structure-activity relationship (SAR) exploration of fluorinated CNS agents. Comparative studies against the most active analog 2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamide [1] can delineate the electronic and steric contribution of the CF3 group.

Anticonvulsant Lead with Documented Database Lineage for Academic Screening Cascades

The DrugBank-curated 'anticonvulsant' indication [1] positions this compound as a vetted entry point for academic drug discovery programs initiating phenotypic screening cascades for novel antiseizure agents, reducing lead selection risk compared to uncurated compound libraries.

Quote Request

Request a Quote for 2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.